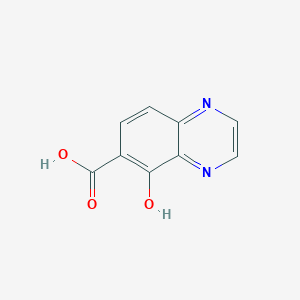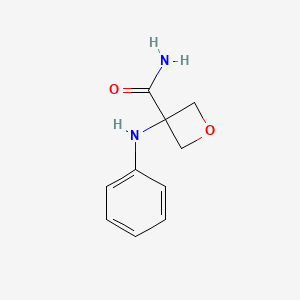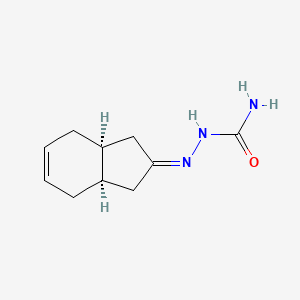
2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring an indene core and a hydrazinecarboxamide group, suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide typically involves the following steps:
Formation of the Indene Core: This can be achieved through cyclization reactions starting from suitable precursors.
Introduction of the Hydrazinecarboxamide Group: This step may involve the reaction of the indene derivative with hydrazine and a carboxamide source under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could yield various reduced forms of the compound.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the production of materials or chemicals.
Mechanism of Action
The mechanism of action of 2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds with similar indene cores.
Hydrazinecarboxamide Derivatives: Compounds with similar hydrazinecarboxamide groups.
Uniqueness
The unique combination of the indene core and hydrazinecarboxamide group in 2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
[[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroinden-2-ylidene]amino]urea |
InChI |
InChI=1S/C10H15N3O/c11-10(14)13-12-9-5-7-3-1-2-4-8(7)6-9/h1-2,7-8H,3-6H2,(H3,11,13,14)/t7-,8+ |
InChI Key |
NIKYFGBXRWMPPC-OCAPTIKFSA-N |
Isomeric SMILES |
C1C=CC[C@@H]2[C@H]1CC(=NNC(=O)N)C2 |
Canonical SMILES |
C1C=CCC2C1CC(=NNC(=O)N)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11904385.png)
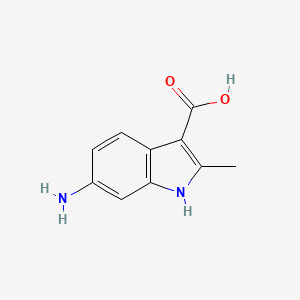


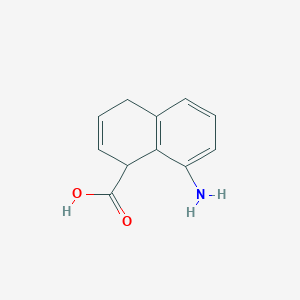


![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)

![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)


